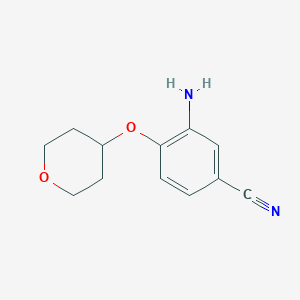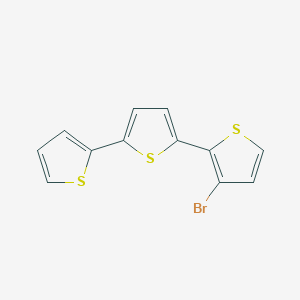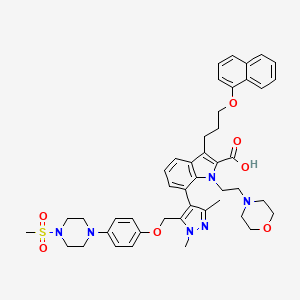
Methyl 2-(3-(tosyloxy)propoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(tosyloxy)propoxy)acetate is an organic compound with the molecular formula C13H18O6S and a molecular weight of 302.34 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(tosyloxy)propoxy)acetate typically involves the reaction of methyl 2-hydroxyacetate with 3-bromopropyl tosylate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-(tosyloxy)propoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Hydrolysis: Methyl 2-hydroxyacetate and 3-hydroxypropyl tosylate.
Reduction: Methyl 2-(3-hydroxypropoxy)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(tosyloxy)propoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-(tosyloxy)propoxy)acetate primarily involves its reactivity as an electrophile due to the presence of the tosylate group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-bromopropoxy)acetate: Similar structure but with a bromine atom instead of the tosylate group.
Methyl 2-(3-chloropropoxy)acetate: Contains a chlorine atom in place of the tosylate group.
Methyl 2-(3-iodopropoxy)acetate: Features an iodine atom instead of the tosylate group.
Uniqueness
Methyl 2-(3-(tosyloxy)propoxy)acetate is unique due to the presence of the tosylate group, which is a better leaving group compared to halogens like bromine, chlorine, or iodine. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H18O6S |
|---|---|
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
methyl 2-[3-(4-methylphenyl)sulfonyloxypropoxy]acetate |
InChI |
InChI=1S/C13H18O6S/c1-11-4-6-12(7-5-11)20(15,16)19-9-3-8-18-10-13(14)17-2/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
FBAYRXZFCYWOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)







![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)


